ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H17ClN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while ester hydrolysis produces the corresponding carboxylic acid .
Scientific Research Applications
ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study the interactions between piperazine derivatives and biological targets, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- ETHYL 4-(4-METHYLBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-BROMOBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-(4-CHLOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the chlorine atom in the benzenesulfonyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can result in distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTBMOKCKFTCAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193123 | |
Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16017-52-0 | |
Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16017-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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